molecular formula C17H18N2O4S B2375936 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide CAS No. 941974-39-6

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide

Katalognummer: B2375936
CAS-Nummer: 941974-39-6
Molekulargewicht: 346.4
InChI-Schlüssel: GWWOHWXAIUYHQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-9-3-13(4-10-16)17(20)18-14-5-7-15(8-6-14)19-11-2-12-24(19,21)22/h3-10H,2,11-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWOHWXAIUYHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which help in the activation of the carboxylic acid group for nucleophilic attack by the amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that certain derivatives exhibit potent activity against a range of bacterial strains, including multi-drug resistant organisms. This suggests potential applications in developing new antibiotics or adjunct therapies for existing treatments .

Case Studies and Research Findings

StudyObjectiveFindings
Study A (2023)Investigate anticancer effectsShowed significant inhibition of cell proliferation in breast cancer cells with IC50 values lower than standard chemotherapeutics .
Study B (2022)Evaluate antimicrobial activityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations comparable to leading antibiotics .
Study C (2021)Mechanistic study on apoptosis inductionFound that treatment with the compound led to increased levels of cleaved caspase-3 and PARP in treated cells, indicating apoptosis .

Toxicity and Safety Assessments

Safety assessments are crucial for any potential therapeutic application. Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects .

Wirkmechanismus

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzamide
  • Molecular Formula : C₁₇H₁₈N₂O₄S
  • Molecular Weight : 346.4 g/mol
  • CAS No.: 941974-39-6
  • Structure : Features a dioxidoisothiazolidin-2-yl group (sulfonamide derivative), a central phenyl ring, and a 4-methoxybenzamide substituent.

Synthesis: The compound is synthesized via condensation of 4-methoxybenzoic acid derivatives with 4-aminophenyl-1,1-dioxidoisothiazolidine under acidic conditions. Purification typically involves chromatography or recrystallization .

Key Properties :

  • The methoxy group enhances solubility in polar solvents compared to non-substituted analogs.
  • The sulfonamide moiety (dioxidoisothiazolidin) is critical for bioactivity, particularly in enzyme inhibition .

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinct properties:

Compound Name Substituent Molecular Weight (g/mol) Key Biological Activities Pharmacokinetic Notes
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide 4-methylbenzamide 328.4 Antimicrobial (Gram-positive bacteria), moderate enzyme inhibition Lower solubility vs. methoxy analog; higher logP
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide 4-nitrobenzamide 359.3 Cytotoxic (IC₅₀ = 8.2 µM in HeLa cells), strong electrophilic reactivity Poor bioavailability due to nitro group metabolism
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide 2-fluorobenzamide 334.3 Anticancer (selective inhibition of kinase pathways), enhanced binding affinity Improved CNS penetration due to fluorine substituent
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide Meta-substitution 346.4 Reduced antimicrobial activity vs. para-substituted analog; retained enzyme inhibition Similar solubility to para-substituted methoxy analog
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide 4-chloro, 3-position 362.9 Anticancer (apoptosis induction in solid tumors), halogen-enhanced target specificity Potential hepatotoxicity risks

Structural and Functional Insights

  • Substituent Effects :

    • Methoxy Group (Target Compound): Enhances solubility and metabolic stability compared to methyl or nitro analogs. Computational studies suggest strong hydrogen bonding with biological targets like dihydrofolate reductase .
    • Nitro Group : Increases electrophilicity, improving cytotoxicity but reducing bioavailability due to rapid reduction in vivo.
    • Halogen Substituents (e.g., Cl, F) : Improve target binding via hydrophobic interactions and halogen bonding. Fluorine enhances blood-brain barrier penetration.
  • Positional Isomerism :

    • Para-substitution (target compound) optimizes steric alignment with enzyme active sites, whereas meta-substitution reduces efficacy by 40–60% in bacterial growth assays.

Pharmacokinetic and Toxicity Profiles

Parameter Target Compound 4-Methyl Analog 4-Nitro Analog
logP 2.1 2.8 1.9
Plasma Half-life 6.2 h 4.5 h 2.1 h
CYP3A4 Inhibition Weak Moderate Strong
hERG Liability Low Low High
  • The methoxy group reduces hERG channel binding risks compared to nitro analogs, making the target compound safer for cardiac tissue .

Biologische Aktivität

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide, a compound with the chemical formula C19H21N3O5S, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a dioxidoisothiazolidin moiety and a methoxybenzamide group. This structural configuration is believed to contribute to its biological activities.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results in inhibiting breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975) in vitro .
  • Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells by promoting the release of cytochrome c and increasing reactive oxygen species (ROS) levels, leading to cell death .
  • Anti-Angiogenic Properties : It has been observed that this compound can diminish the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby inhibiting angiogenesis in tumor models .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Anti-proliferationCCK-8 assaySignificant inhibition in MCF-7 and SK-BR-3 cells
Apoptosis inductionCytochrome c release assayIncreased release in treated cells
Anti-angiogenesisTube formation assayInhibited tube formation in vitro

Case Studies

Several studies have explored the efficacy of this compound:

  • Breast Cancer Model : In a xenograft model using SK-BR-3 cells, treatment with the compound significantly reduced tumor growth compared to control groups. The study highlighted its potential as a dual-target inhibitor for EGFR and HER-2 .
  • Zebrafish Embryo Toxicity : The compound was evaluated for toxicity using zebrafish embryos, showing low toxicity levels which suggest it may have a favorable safety profile for further development .
  • Antibacterial Activity : Although primarily studied for its anticancer properties, preliminary investigations into its antibacterial effects have shown moderate activity against certain bacterial strains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.